molecular formula C30H29ClN6O3 B2375696 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902962-92-9

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2375696
CAS No.: 902962-92-9
M. Wt: 557.05
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, a piperazine ring, and various substituents, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of Substituents: The various substituents, such as the 2-chlorobenzyl and 2-methoxyphenyl groups, are introduced through further substitution reactions.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazoloquinazoline derivatives with different substituents. Examples include:

  • 4-(2-chlorobenzyl)-1-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 4-(2-chlorobenzyl)-1-{3-[4-(2-ethylphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O3/c1-40-26-13-7-6-12-25(26)34-16-18-35(19-17-34)28(38)15-14-27-32-33-30-36(20-21-8-2-4-10-23(21)31)29(39)22-9-3-5-11-24(22)37(27)30/h2-13H,14-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFZRHKJHQWAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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